Boron vinyldimethylsiloxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

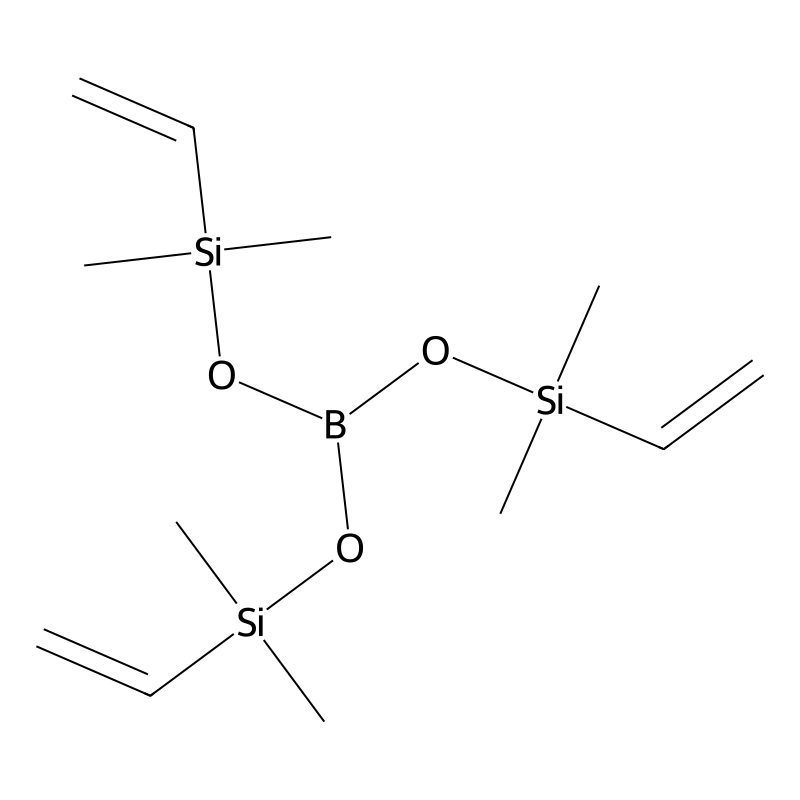

Boron vinyldimethylsiloxide is characterized by the presence of a boron atom bonded to a vinyldimethylsiloxane group. This structure imparts various functional properties that make it valuable in organic synthesis and industrial applications. The compound typically appears as a white powder and is recognized for its role as a fine chemical intermediate.

Lewis Acid-Base Chemistry

BVDO can act as a Lewis acid due to the empty orbital on the boron atom. This allows it to accept electron pairs from Lewis bases. This property is being investigated for applications in catalysis, where BVDO could be used to activate molecules and promote chemical reactions. Source for Lewis Acid-Base Chemistry:

- Hydrolysis: Under certain conditions, it can react with water to form boric acid and silanol compounds.

- Alkylation: It can undergo alkylation reactions with various electrophiles, leading to the formation of substituted derivatives.

- Boron-Wittig Reaction: This compound can be involved in stereoselective reactions to produce vinyl boronates, which are useful in organic synthesis .

Several methods exist for synthesizing boron vinyldimethylsiloxide:

- Direct Reaction: One common method involves the reaction of vinyldimethylsiloxane with boron trihalides or other boron-containing reagents.

- Boron-Wittig Reaction: As mentioned earlier, this reaction can yield vinyl boronates from aldehydes and bis(pinacol)boronate esters .

- Siloxane Chemistry: Utilizing siloxane chemistry allows for the incorporation of the siloxane moiety into the boron structure efficiently.

Boron vinyldimethylsiloxide has diverse applications across various fields:

- Organic Synthesis: It serves as an intermediate in synthesizing vinyl boronates, which are valuable in pharmaceutical and agrochemical development.

- Pesticide Production: The compound is utilized as a raw material in the formulation of pesticides .

- Surfactants: It can be employed in the production of surfactants due to its surface-active properties.

Interaction studies involving boron vinyldimethylsiloxide focus on its reactivity with other chemicals. For instance:

- Reactivity with Electrophiles: The compound readily reacts with electrophilic agents due to the electron-deficient nature of boron.

- Compatibility with Solvents: Its solubility and compatibility with various solvents are crucial for its application in organic synthesis.

Similar Compounds: Comparison

Boron vinyldimethylsiloxide shares similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Structure Type | Unique Properties |

|---|---|---|

| Boronic Acid | Simple Boron Compound | Strong Lewis acid; used in cross-coupling reactions |

| Trimethylboroxine | Boronic Ester | Used in organic synthesis; more stable than vinyl esters |

| Vinyl Boronic Ester | Vinyl Boronate | Highly reactive; useful in synthetic chemistry |

| Dimethylsiloxane | Siloxane Polymer | Provides flexibility and thermal stability |

Uniqueness

Boron vinyldimethylsiloxide stands out due to its dual functionality derived from both the boron and siloxane components. This unique combination allows it to participate effectively in both organic synthesis and industrial applications while providing specific properties that enhance performance in formulations.